molecular formula C9H12N4O2 B1474581 6-(3-aminopyrrolidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1701685-58-6

6-(3-aminopyrrolidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B1474581
CAS RN: 1701685-58-6
M. Wt: 208.22 g/mol
InChI Key: JUNBAOVONZBPTD-UHFFFAOYSA-N
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Description

6-(3-aminopyrrolidine-1-carbonyl)pyridazin-3(2H)-one, also known as 6-APC, is an organic compound of the pyridazinone class. It is an important intermediate in the synthesis of a variety of heterocyclic compounds. 6-APC has a wide range of applications in the fields of organic chemistry and pharmaceuticals, and has been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Pyrrolotriazepine Derivatives : A study described the synthesis of pyrrolotriazepine derivatives from pyrrole derivatives having carbonyl groups. This research highlights the diverse synthetic pathways possible with pyrrole and pyridazinone structures, which could be relevant for the synthesis or functionalization of "6-(3-aminopyrrolidine-1-carbonyl)pyridazin-3(2H)-one" (Menges et al., 2013).

  • Functionalized Pyridazin-3-ones Synthesis : Research on 2-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-ones interacting with enamines to produce 2-substituted derivatives showcases the potential for creating spiro derivatives and pyridazinones, demonstrating the versatility in synthesizing complex molecules from pyridazinone frameworks (Nazarenko et al., 2007).

Biological Activities and Applications

  • Antimicrobial Activity : A study on pyridazine derivatives, including pyridazinones, noted their significant biological activity, including antimicrobial properties. This suggests that compounds similar to "6-(3-aminopyrrolidine-1-carbonyl)pyridazin-3(2H)-one" may possess useful biological activities (El-Mariah et al., 2006).

  • Antifungal Activities of Pyridazinone Compounds : Pyridazinone compounds are highlighted for their broad range of biological activities, including antifungal properties. This review underscores the potential pharmaceutical applications of pyridazinone derivatives (Asif & Alam, 2020).

Structural and Supramolecular Studies

  • Carboxylic Acid-Pyridine Supramolecular Synthon : The study of carboxylic acid-pyridine interactions in the crystal structures of pyrazinecarboxylic acids could be relevant for understanding the supramolecular assemblies involving pyridazinones, shedding light on potential solid-state properties or reactivity patterns of similar compounds (Vishweshwar et al., 2002).

properties

IUPAC Name

3-(3-aminopyrrolidine-1-carbonyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c10-6-3-4-13(5-6)9(15)7-1-2-8(14)12-11-7/h1-2,6H,3-5,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNBAOVONZBPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-aminopyrrolidine-1-carbonyl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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